molecular formula C29H29N3O4S2 B2537953 ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532969-89-4

ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2537953
CAS RN: 532969-89-4
M. Wt: 547.69
InChI Key: QIJOGRXXNJWBOI-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structures of these compounds were confirmed by FTIR, MS and 1H-NMR .


Chemical Reactions Analysis

The condensation reaction, including Gewald , are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiophene is similar to that of pyridine .

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been investigated as an anti-inflammatory agent .

b. Anti-Cancer Potential: Thiophenes have shown promise as anti-cancer agents. Researchers have explored their inhibitory effects on cancer cell growth and proliferation. Novel derivatives like our compound of interest may contribute to this field.

c. Anti-Microbial Properties: Thiophene-containing compounds demonstrate antimicrobial activity against various organisms. For instance, compound 12 (a derivative of our compound) exhibited significant inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .

d. Kinase Inhibition: Certain thiophenes act as kinase inhibitors, potentially influencing cellular signaling pathways. Investigating the kinase inhibitory properties of our compound could reveal novel therapeutic targets.

e. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related conditions. Further studies could explore their specific effects.

f. Anti-Anxiety and Anti-Psychotic Effects: Although not extensively studied, some thiophenes exhibit anti-anxiety and anti-psychotic properties. Investigating our compound’s impact on neurotransmitter systems could be enlightening.

Conclusion

The synthesis and characterization of novel thiophene derivatives continue to captivate researchers. As we explore the pharmacological potential of ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , we unravel its secrets and pave the way for innovative applications in both medicine and materials science. 🌟 .

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene-mediated molecules exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S2/c1-2-36-29(35)26-21-12-8-14-23(21)38-28(26)31-25(33)18-37-24-17-32(22-13-7-6-11-20(22)24)16-15-30-27(34)19-9-4-3-5-10-19/h3-7,9-11,13,17H,2,8,12,14-16,18H2,1H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJOGRXXNJWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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